Acetic acid, (acetylimino)-, ethyl ester
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Overview
Description
Acetic acid, (acetylimino)-, ethyl ester is an organic compound that belongs to the class of esters. Esters are derived from carboxylic acids and alcohols, and they often have pleasant odors. This particular ester is formed from acetic acid and an ethyl group, with an acetylimino group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (acetylimino)-, ethyl ester can be achieved through esterification reactions. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (acetylimino)-, ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be broken to yield acetic acid and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the organic group of an ester with the organic group of an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sodium methoxide or sulfuric acid are used.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Ethanol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Acetic acid, (acetylimino)-, ethyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form other compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, (acetylimino)-, ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of acetic acid and ethanol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester formed from acetic acid and ethanol, commonly used as a solvent.
Methyl acetate: Formed from acetic acid and methanol, also used as a solvent.
Butyl acetate: Formed from acetic acid and butanol, used in coatings and paints.
Uniqueness
Acetic acid, (acetylimino)-, ethyl ester is unique due to the presence of the acetylimino group, which imparts different chemical properties and reactivity compared to other simple esters like ethyl acetate or methyl acetate. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
81357-10-0 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl 2-acetyliminoacetate |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)4-7-5(2)8/h4H,3H2,1-2H3 |
InChI Key |
PXVIDRYIYBKZJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=NC(=O)C |
Origin of Product |
United States |
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